[1,1'-Biphenyl]-2,2',4,4'-tetrol
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Overview
Description
Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then oxidized and undergoes a Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods: Industrial production of resorcinol typically involves the Hock rearrangement process. This method is preferred due to its efficiency and high yield. The process starts with the dialkylation of benzene to form 1,3-diisopropylbenzene, followed by oxidation and rearrangement to produce resorcinol . This method is widely used in commercial plants in the United States, Germany, China, and Japan .
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of resorcinol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Resorcinol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products Formed:
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research and industry:
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Resorcinol helps to remove hard, scaly, or roughened skin by breaking apart dead skin cells, allowing them to flake off.
Antiseptic and Disinfectant: It works by precipitating proteins, which helps to kill bacteria and other microorganisms.
Anti-thyroidal Activity: Resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Comparison with Similar Compounds
Resorcinol is part of the resorcinol class of compounds, which includes various derivatives and related compounds:
Similar Compounds: Catechols, hydroquinones, and other benzenediols.
Resorcinol’s versatility and wide range of applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4371-31-7 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-(2,4-dihydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,13-16H |
InChI Key |
CFGDTWRKBRQUFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O |
4371-31-7 | |
Origin of Product |
United States |
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